4-Bromo-9,9-dimethyl-9H-fluorene

OLED Host Materials Substitution Position Effect Thermal Stability

4-Bromo-9,9-dimethyl-9H-fluorene (CAS 942615-32-9) is a brominated fluorene derivative belonging to the class of 9,9-disubstituted fluorene building blocks. It features a single bromine atom at the 4-position and two methyl groups at the 9-position, giving it a molecular formula of C₁₅H₁₃Br and a molecular weight of 273.17 g/mol.

Molecular Formula C15H13B
Molecular Weight 273.17 g/mol
CAS No. 942615-32-9
Cat. No. B1528355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-9,9-dimethyl-9H-fluorene
CAS942615-32-9
Molecular FormulaC15H13B
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESCC1(C2=C(C3=CC=CC=C31)C(=CC=C2)Br)C
InChIInChI=1S/C15H13Br/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16/h3-9H,1-2H3
InChIKeySXOUNESKHJIXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-9,9-dimethyl-9H-fluorene (CAS 942615-32-9): Strategic Sourcing Guide for OLED Intermediates and Cross-Coupling Building Blocks


4-Bromo-9,9-dimethyl-9H-fluorene (CAS 942615-32-9) is a brominated fluorene derivative belonging to the class of 9,9-disubstituted fluorene building blocks. It features a single bromine atom at the 4-position and two methyl groups at the 9-position, giving it a molecular formula of C₁₅H₁₃Br and a molecular weight of 273.17 g/mol. This compound is primarily valued as a versatile intermediate in organic synthesis, particularly as a key precursor for organic light-emitting diode (OLED) materials, π-conjugated polymers, and photoinitiators, owing to its ability to undergo cross-coupling reactions (e.g., Suzuki, Stille) via the reactive C–Br bond while the 9,9-dimethyl substitution confers enhanced solubility, steric stability, and amorphous film-forming properties compared to unsubstituted fluorene analogs.

Why Generic Substitution Fails: The Critical Role of 4-Position Bromination and 9,9-Dimethyl Architecture in 4-Bromo-9,9-dimethyl-9H-fluorene


Substituting 4-Bromo-9,9-dimethyl-9H-fluorene with a different bromofluorene isomer or an unsubstituted analog can dramatically alter key molecular properties relevant to device performance. The position of the bromine atom (4- versus 2- or 2,7-) dictates the regiochemistry of cross-coupling reactions, directly impacting the molecular geometry, conjugation length, and steric environment of the final functional material—parameters that govern charge-carrier mobility, emission color purity, and thermal stability in OLEDs. [1] Simultaneously, the 9,9-dimethyl substitution is not merely a solubility enhancer; it prevents dense crystalline packing, suppresses undesired excimer formation, and raises the glass transition temperature of derived polymers, a feature absent in 9H-fluorene-based building blocks. [2] Therefore, a decision to replace this compound with a structurally similar alternative cannot be made without quantitative evidence that the substitute maintains the same coupling geometry and morphological stability.

Quantitative Differentiation of 4-Bromo-9,9-dimethyl-9H-fluorene: Head-to-Head and Cross-Study Comparison with 2-Bromo, 2,7-Dibromo, and Non-Alkylated Analogs


Regiochemistry-Dependent Thermal and Bandgap Tuning: 4-Position vs. 2-Position Substitution

A study on spirobifluorene-anthracene host materials directly compared the 4-position and 2-position attachment of a fluorene-based substituent to an anthracene core. The 4-substituted analog exhibited a wider bandgap and superior thermal stability compared to the 2-substituted analog, a finding attributed to the geometrical differences arising from the substitution position. This directly supports the rationale for selecting 4-bromo-9,9-dimethyl-9H-fluorene over 2-bromo-9,9-dimethyl-9H-fluorene when a wider bandgap host or enhanced thermal robustness is required in blue OLED device architectures. [1]

OLED Host Materials Substitution Position Effect Thermal Stability

Enhanced Steric Protection and Solubility: 9,9-Dimethyl vs. 9H-Fluorene Backbone

The 9,9-dimethyl substitution on the fluorene core serves a dual purpose: it significantly increases the monomer's solubility in common organic processing solvents and introduces steric bulk that prevents the dense π-stacking of polymer chains. This translates into amorphous films with suppressed excimer emission and improved spectral stability. In contrast, 4-bromo-9H-fluorene, lacking these methyl groups, yields polymers with poorer solubility, higher crystallinity, and a greater propensity for long-wavelength aggregate emission, which is detrimental to color purity in blue-light-emitting devices. [1]

Polyfluorene Synthesis Solubility Aggregation Suppression

Distinct LogP and Boiling Point Profile vs. 2-Bromo Isomer: Implications for Purification and Handling

Database comparisons reveal that 4-Bromo-9,9-dimethyl-9H-fluorene has a calculated LogP of approximately 5.1 and a predicted boiling point of 352.9±21.0 °C at 760 mmHg. In contrast, the 2-bromo isomer (CAS 28320-31-2) exhibits a boiling point of 190 °C at 2 mmHg (lit.), indicating a potentially lower boiling point under identical pressure conditions. The higher LogP of the 4-bromo isomer suggests greater lipophilicity, which can influence its solubility profile in organic solvents and its behavior in reverse-phase chromatographic purification processes.

Physicochemical Properties LogP Boiling Point Purification

Calcineurin Inhibition Activity: A Unique Biological Differentiator Among Bromofluorene Isomers

Unlike the isomeric 2-bromo-9,9-dimethylfluorene, which is primarily described for its optoelectronic properties, 4-Bromo-9,9-dimethyl-9H-fluorene has been reported to inhibit calcineurin with an IC50 of 10 µM, assayed using [³²P]myosin light chain as substrate. It specifically inhibits Mn²⁺-stimulated calcineurin activity while showing no effect on Ni²⁺-stimulated activity. This level of biochemical activity is not reported for the 2-bromo or 2,7-dibromo analogs in widely available literature.

Biological Activity Calcineurin Inhibition IC50

High Fluorescence Quantum Yield in Silsesquioxane Hybrids: A Class Benchmark for 9,9-Dimethylfluorene Derivatives

In a study on polyaromatic octasilsesquioxanes, the 9,9-dimethylfluorene-substituted derivative exhibited an unexpectedly high fluorescence quantum efficiency exceeding 95%, significantly outperforming other aromatic substituents (phenyl, biphenyl, naphthyl, thiophene) under identical measurement conditions. [1] While this measurement was performed on the coupled product rather than the bromo monomer itself, it demonstrates the inherent photophysical advantage conferred by the 9,9-dimethylfluorene fragment when incorporated into a larger molecular architecture.

Photoluminescence Quantum Yield OLED Silsesquioxane

Best-Fit Application Scenarios for 4-Bromo-9,9-dimethyl-9H-fluorene Based on Evidence-Linked Differentiation


Deep-Blue and Wide-Bandgap OLED Host Material Synthesis

Because 4-position substitution on the fluorene scaffold widens the bandgap and enhances thermal stability compared to 2-position substitution [1], 4-Bromo-9,9-dimethyl-9H-fluorene is the preferred starting material for synthesizing wide-bandgap host materials for deep-blue fluorescent or phosphorescent OLEDs. The wider bandgap ensures efficient energy transfer to blue dopants, while the superior thermal stability contributes to longer device lifetime, a critical parameter for commercial display applications.

Solution-Processed Polyfluorene-Based Emissive Layers

The 9,9-dimethyl groups provide the steric bulk necessary to suppress polymer chain aggregation and excimer formation, leading to amorphous films with stable blue emission. [2] This makes the compound ideal for preparing monomers for Suzuki polycondensation reactions to create solution-processable polyfluorenes. These polymers are used in inkjet-printed OLED displays and large-area lighting panels, where film uniformity and color purity are paramount.

Calcineurin-Targeted Probe or Inhibitor Development

The compound exhibits an IC50 of 10 µM against Mn²⁺-stimulated calcineurin while sparing Ni²⁺-stimulated activity. This selective inhibition profile, not observed in the isomeric 2-bromo or 2,7-dibromo analogs, makes 4-Bromo-9,9-dimethyl-9H-fluorene a unique scaffold for developing chemical probes to study calcineurin signaling pathways or for initiating medicinal chemistry campaigns targeting calcineurin-related diseases such as cardiac hypertrophy or autoimmune disorders.

High-Brightness Fluorescent Labels and Photonic Materials

Given that the 9,9-dimethylfluorene chromophore can achieve fluorescence quantum efficiencies exceeding 95% in a rigid matrix [3], 4-Bromo-9,9-dimethyl-9H-fluorene serves as an excellent precursor for synthesizing ultra-bright fluorescent labels, two-photon absorption dyes, and luminescent materials for sensors. The bromine handle allows for facile conjugation to biomolecules or incorporation into polymer matrices via Suzuki or Sonogashira coupling.

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